molecular formula C24H27N6O11P B13828823 4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid

4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid

Cat. No.: B13828823
M. Wt: 606.5 g/mol
InChI Key: ORJHGYFFFCWLCQ-BHVVFWRTSA-N
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Description

The compound 4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid is a structurally complex molecule characterized by:

  • A furo[3,2-d][1,3,2]dioxaphosphinine bicyclic core, which integrates phosphorus and oxygen atoms in a strained heterocyclic system.
  • A 3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy side chain, contributing to hydrogen-bonding capabilities and aromatic interactions.
  • A terminal 4-oxobutanoic acid group, enhancing solubility and enabling carboxylate-mediated interactions.

This compound likely functions as a modified nucleotide or kinase inhibitor, given its structural resemblance to adenosine derivatives and phosphorylated intermediates .

Properties

Molecular Formula

C24H27N6O11P

Molecular Weight

606.5 g/mol

IUPAC Name

4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid

InChI

InChI=1S/C24H27N6O11P/c25-14(7-12-1-3-13(31)4-2-12)15(32)8-37-42(36)38-9-16-20(41-42)21(40-18(35)6-5-17(33)34)24(39-16)30-11-29-19-22(26)27-10-28-23(19)30/h1-4,10-11,14,16,20-21,24,31H,5-9,25H2,(H,33,34)(H2,26,27,28)/t14-,16+,20+,21+,24+,42?/m0/s1

InChI Key

ORJHGYFFFCWLCQ-BHVVFWRTSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)OCC(=O)[C@H](CC5=CC=C(C=C5)O)N

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)OCC(=O)C(CC5=CC=C(C=C5)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the furo[3,2-d][1,3,2]dioxaphosphinin ring system, the attachment of the amino and hydroxyphenyl groups, and the incorporation of the oxobutanoic acid moiety. Each step would require specific reagents and conditions, such as:

    Formation of the furo[3,2-d][1,3,2]dioxaphosphinin ring: This step might involve cyclization reactions using appropriate precursors and catalysts.

    Attachment of amino and hydroxyphenyl groups: These groups could be introduced through substitution reactions, using reagents like amino acids and phenols.

    Incorporation of oxobutanoic acid: This step might involve esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions for industrial-scale production.

    Purification techniques: Employing methods like crystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

The compound’s amino and hydroxyphenyl groups suggest potential biological activity, making it a candidate for drug development and biochemical studies.

Medicine

Due to its complex structure, the compound might exhibit pharmacological properties, such as enzyme inhibition or receptor binding, which could be explored for therapeutic applications.

Industry

The compound could be used in the development of new materials, such as polymers or coatings, due to its diverse functional groups.

Mechanism of Action

The compound’s mechanism of action would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound might bind to the active site of enzymes, preventing substrate binding and catalysis.

    Receptor binding: The compound could interact with cell surface receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Biological Relevance
Target Compound Furo-dioxaphosphinine + purine 3-Amino-4-(4-hydroxyphenyl)-2-oxobutoxy; 4-oxobutanoic acid ~650 (estimated) Potential nucleotide analog, kinase inhibition, or phosphorylation-dependent pathways
[(4aR,6R,7R,7aS)-6-(6-Amino-8-bromo-9H-purin-9-yl)tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine-2,7-diol 2-sulfide Furo-dioxaphosphinine + bromopurine 8-Bromo substitution on purine; sulfide at phosphorus ~580 Enhanced electrophilicity for covalent binding; potential antiviral/anticancer agent
[(4aR,6R,7R,7aR)-2-hydroxy-6-[6-(octanoylamino)purin-9-yl]-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] octanoate Furo-dioxaphosphinine + octanoylated purine Octanoyl group on purine; octanoate ester at position 7 ~581 Lipophilic prodrug design for improved membrane permeability
4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-β-D-glucoside Oxobutanoic acid + glucoside Glucoside conjugate; lacks purine and phosphorus ~360 UV filter in human lens; derived from tryptophan metabolism

Key Findings and Differences

Purine Modifications: The target compound’s 6-aminopurine group is critical for mimicking adenosine in nucleotide-binding proteins. In contrast, the 8-bromo derivative introduces steric and electronic effects that may enhance DNA intercalation or enzyme inhibition. The octanoylated purine in increases lipophilicity, favoring prodrug strategies for intracellular delivery.

Phosphorus Environment :

  • The target compound ’s dioxaphosphinine ring contains a phosphate-like linkage, enabling interactions with kinases or phosphatases. The sulfide variant alters redox sensitivity and may confer resistance to phosphatase cleavage.

Terminal Functional Groups: The 4-oxobutanoic acid group in the target compound enhances solubility and mimics natural carboxylate-containing metabolites (e.g., succinate). The glucoside derivative lacks this feature but exhibits UV-filtering properties via aromatic conjugation.

Biological Activity: The target compound and bromopurine derivative are hypothesized to interfere with nucleotide metabolism or phosphorylation cascades. The octanoylated compound is optimized for passive diffusion across membranes, while the glucoside is restricted to ocular tissues due to polarity.

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